Piperazin-2-ylmethanolhydrochloride
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Overview
Description
Piperazin-2-ylmethanolhydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including piperazin-2-ylmethanolhydrochloride, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For example, the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine, or one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine .
Chemical Reactions Analysis
Types of Reactions: Piperazin-2-ylmethanolhydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazin-2-one derivatives, while reduction may produce piperazine alcohols.
Scientific Research Applications
Piperazin-2-ylmethanolhydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Industry: It is used in the production of surfactants, antioxidants, plastics, synthetic resins, and fibers.
Mechanism of Action
The mechanism of action of piperazin-2-ylmethanolhydrochloride involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to interact with neurotransmitter receptors in the brain, leading to their anxiolytic and antidepressant effects. Additionally, they may inhibit certain enzymes or proteins involved in viral replication, contributing to their antiviral properties .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms, used in various industrial applications.
Pyrrolidine: A five-membered ring with one nitrogen atom, found in many natural products and pharmaceuticals.
Uniqueness: Piperazin-2-ylmethanolhydrochloride is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to form stable complexes with various biological targets makes it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C5H13ClN2O |
---|---|
Molecular Weight |
152.62 g/mol |
IUPAC Name |
piperazin-2-ylmethanol;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c8-4-5-3-6-1-2-7-5;/h5-8H,1-4H2;1H |
InChI Key |
JVWNBLHIGSZSDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CO.Cl |
Origin of Product |
United States |
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